(2E)-N-benzyl-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide
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Overview
Description
(2E)-N-benzyl-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidine core, a phenoxy group, and a cyanoprop-2-enamide moiety
Preparation Methods
The synthesis of (2E)-N-benzyl-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the phenoxy group and the cyanoprop-2-enamide moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to improve yield and scalability .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions to form corresponding quinones.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
(2E)-N-benzyl-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: It can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of (2E)-N-benzyl-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to (2E)-N-benzyl-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide include:
Properties
Molecular Formula |
C27H21ClN4O3 |
---|---|
Molecular Weight |
484.9 g/mol |
IUPAC Name |
(E)-N-benzyl-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C27H21ClN4O3/c1-17-7-6-12-32-24(17)31-26(35-21-10-11-23(28)18(2)13-21)22(27(32)34)14-20(15-29)25(33)30-16-19-8-4-3-5-9-19/h3-14H,16H2,1-2H3,(H,30,33)/b20-14+ |
InChI Key |
BFLFWWZRFUAQMP-XSFVSMFZSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NCC3=CC=CC=C3)OC4=CC(=C(C=C4)Cl)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NCC3=CC=CC=C3)OC4=CC(=C(C=C4)Cl)C |
Origin of Product |
United States |
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